molecular formula C16H14N2O5 B5415126 N-[2-(2-furoylamino)-3-phenylacryloyl]glycine

N-[2-(2-furoylamino)-3-phenylacryloyl]glycine

Cat. No. B5415126
M. Wt: 314.29 g/mol
InChI Key: ARWIDJYXRUTGPZ-FMIVXFBMSA-N
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Description

“N-[2-(2-furoylamino)-3-phenylacryloyl]glycine” is a complex organic compound. It likely contains a glycine (an amino acid) backbone, with a furoylamino group and a phenylacryloyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of the furoylamino and phenylacryloyl groups. These groups would likely confer significant aromatic character to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple functional groups could confer a range of properties, such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy .

properties

IUPAC Name

2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-14(20)10-17-15(21)12(9-11-5-2-1-3-6-11)18-16(22)13-7-4-8-23-13/h1-9H,10H2,(H,17,21)(H,18,22)(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWIDJYXRUTGPZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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